1-(Bromomethyl)cyclohexene literature review
1-(Bromomethyl)cyclohexene literature review
An In-depth Technical Guide to 1-(Bromomethyl)cyclohexene: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1-(Bromomethyl)cyclohexene, a versatile bifunctional reagent that serves as a cornerstone in modern organic synthesis. Its unique structure, featuring both a reactive allylic bromide and a nucleophilic cyclohexene ring, offers a rich landscape for chemical transformations. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying mechanistic principles that govern its reactivity.
Introduction and Physicochemical Profile
1-(Bromomethyl)cyclohexene (CAS No: 37677-17-1) is a valuable intermediate, primarily utilized for introducing the cyclohexenyl-methyl or, upon reduction, the cyclohexylmethyl moiety into target molecules.[1][2] The latter is particularly significant in medicinal chemistry for its ability to modulate the pharmacokinetic properties (ADME) of drug candidates, potentially enhancing therapeutic efficacy or reducing side effects.[1]
The strategic importance of this reagent lies in the orthogonal reactivity of its functional groups. The allylic bromide is susceptible to nucleophilic attack, while the double bond can participate in various addition and cycloaddition reactions. Understanding this dual nature is paramount to leveraging its full synthetic potential.
Table 1: Physicochemical and Spectroscopic Properties of 1-(Bromomethyl)cyclohexene
| Property | Value | Source |
| IUPAC Name | 1-(bromomethyl)cyclohex-1-ene | [3] |
| CAS Number | 37677-17-1 | [3][4] |
| Molecular Formula | C₇H₁₁Br | [3][4] |
| Molecular Weight | 175.07 g/mol | [3][4] |
| Appearance | Clear light yellow liquid | [2] |
| Boiling Point | 76-77°C at 26 mmHg | [2] |
| Density | 1.269 g/mL at 25°C | [2] |
| Solubility | Soluble in chloroform, ethyl acetate; Insoluble in water | [2] |
Spectroscopic data is crucial for reaction monitoring and product verification. While detailed spectra are instrument-specific, the key identifying features are predictable. In ¹H NMR, characteristic peaks include the vinyl proton, the allylic methylene protons adjacent to the bromine, and the aliphatic protons of the cyclohexene ring. In ¹³C NMR, the carbons of the double bond and the carbon bearing the bromine atom show distinct chemical shifts. Mass spectrometry will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
Synthesis: The Rationale of Allylic Bromination
The principal and most efficient route to 1-(Bromomethyl)cyclohexene is the allylic bromination of 1-methylcyclohexene.[5] This reaction proceeds via a free-radical chain mechanism. The choice of brominating agent is critical to the success of this synthesis.
Causality in Reagent Selection: While elemental bromine (Br₂) can react with alkenes, it overwhelmingly favors electrophilic addition across the double bond, which would lead to the undesired 1,2-dibromo-1-methylcyclohexane.[6] To achieve selective substitution at the allylic position, it is essential to maintain a very low concentration of Br₂. This is expertly achieved by using N-Bromosuccinimide (NBS) .[7] NBS acts as a stable source of Br₂, which is generated in situ at a low, steady concentration by reacting with trace amounts of HBr, a byproduct of the reaction.
Mechanism: Free-Radical Chain Reaction
The reaction is initiated by light or a radical initiator (e.g., AIBN, benzoyl peroxide).
-
Initiation: The initiator decomposes to form radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the allylic position of 1-methylcyclohexene. This is the rate-determining step and is favored because it forms a resonance-stabilized allylic radical.
-
This allylic radical then reacts with a molecule of Br₂ to form the product, 1-(Bromomethyl)cyclohexene, and a new bromine radical, which continues the chain.
-
-
Termination: The reaction ceases when two radicals combine.
Caption: Free-radical mechanism of allylic bromination using NBS.
Experimental Protocol: Synthesis of 1-(Bromomethyl)cyclohexene
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylcyclohexene (1.0 eq) and N-Bromosuccinimide (1.1 eq) in a suitable solvent (e.g., carbon tetrachloride, CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide byproduct floating at the surface.
-
Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter off the succinimide.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-(Bromomethyl)cyclohexene.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 1-(Bromomethyl)cyclohexene stems from its ability to undergo reactions at the allylic carbon.
A. Nucleophilic Substitution Reactions
As a primary allylic halide, the substrate readily participates in nucleophilic substitution. The operative mechanism, SN1 or SN2, is dictated by the reaction conditions.
-
SN2 Pathway: With strong, non-basic nucleophiles in aprotic solvents, the reaction proceeds via a classic SN2 mechanism.[8] This pathway is highly reliable for introducing a wide array of functional groups.
-
Causality: The primary nature of the carbon atom minimizes steric hindrance, and the allylic position enhances the reactivity of the substrate towards nucleophilic attack.
-
Caption: Generalized SN2 reaction pathway.
-
SN1/Solvolysis Pathway: In polar protic solvents (e.g., ethanol, water), a solvolysis reaction occurs via an SN1 mechanism.[9][10] The departure of the bromide leaving group is the rate-determining step, forming a resonance-stabilized allylic carbocation.
-
Causality: The stability of this carbocation intermediate is key. The positive charge is delocalized over two carbons. Consequently, the solvent (acting as the nucleophile) can attack at either electrophilic site, leading to a mixture of products: the primary allylic alcohol/ether and the rearranged tertiary allylic alcohol/ether.[9]
-
Caption: SN1 solvolysis leading to multiple products via a resonance-stabilized carbocation.
B. Applications in Drug Development and Total Synthesis
The introduction of the cyclohexylmethyl group is a common strategy in medicinal chemistry to increase lipophilicity and modulate binding interactions with biological targets.[1][2] 1-(Bromomethyl)cyclohexene serves as an excellent precursor for this moiety. Following a coupling reaction (e.g., SN2), the double bond can be easily removed by catalytic hydrogenation.
For instance, it is a precursor in the synthesis of compounds like 1-(Cyclohexylmethyl)piperazine, a scaffold found in various active pharmaceutical ingredients (APIs).[2] Furthermore, its bifunctional nature makes it a useful building block in the total synthesis of complex natural products, where ring formation and functional group installation are required.[11][12]
Safety and Handling
As a reactive alkyl halide, appropriate safety measures are mandatory.
Table 2: GHS Hazard Information for 1-(Bromomethyl)cyclohexene
| Pictogram(s) | Hazard Class | Hazard Statement |
| 🔥, 🐠 | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects |
Source: Aggregated GHS information.[3]
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Recommended storage temperature is 2-8°C to maintain stability and prevent degradation.[2]
Conclusion
1-(Bromomethyl)cyclohexene is more than a simple alkyl halide; it is a sophisticated synthetic tool. Its value lies in the predictable yet versatile reactivity of its allylic bromide system. A thorough understanding of the underlying mechanistic principles—particularly the dichotomy between SN1 and SN2 pathways and the rationale for using NBS in its synthesis—allows the discerning researcher to harness its full potential. From modifying ADME properties in drug candidates to serving as a key node in complex total syntheses, 1-(Bromomethyl)cyclohexene remains a highly relevant and powerful intermediate in the arsenal of modern organic chemistry.
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